2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)propanamide
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Overview
Description
2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)propanamide is a heterocyclic compound that features a quinoline ring system substituted with dimethyl groups and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)propanamide typically involves the reaction of 4,8-dimethylquinoline-2-thiol with furan-2-carbaldehyde in the presence of a base to form the corresponding thioether. This intermediate is then reacted with propanoyl chloride under suitable conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanamide moiety can be reduced to form the corresponding alcohol.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)propanamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline and furan moieties. These interactions can modulate biological pathways, leading to the observed bioactivities. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylquinolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)propanamide
- 2-(4,6-dimethylquinolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)propanamide
- 2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide
Uniqueness
2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)propanamide is unique due to the specific substitution pattern on the quinoline ring and the presence of both furan and propanamide functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-12-6-4-8-16-13(2)10-17(21-18(12)16)24-14(3)19(22)20-11-15-7-5-9-23-15/h4-10,14H,11H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZRQCURJMXQQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)SC(C)C(=O)NCC3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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